BenchChemオンラインストアへようこそ!

4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid

Physicochemical profiling Lead-like assessment Fragment-based drug discovery

4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid (CAS 1795517-39-3) is a synthetic small molecule (C₁₀H₁₁BrN₂O₃, MW 287.11 g/mol) classified as a brominated pyridine carbamoyl derivative. The compound integrates a 6-bromopyridine ring with a butanoic acid side chain via an amide (carbamoyl) linkage, distinguishing it from directly C–C linked positional isomers.

Molecular Formula C10H11BrN2O3
Molecular Weight 287.113
CAS No. 1795517-39-3
Cat. No. B2827135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid
CAS1795517-39-3
Molecular FormulaC10H11BrN2O3
Molecular Weight287.113
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)NC(=O)CCCC(=O)O
InChIInChI=1S/C10H11BrN2O3/c11-7-3-1-4-8(12-7)13-9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)(H,12,13,14)
InChIKeyCXJYFTZVACNKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic Acid (CAS 1795517-39-3): A Bromopyridine Carbamoyl Fragment for Targeted Synthesis & Screening


4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid (CAS 1795517-39-3) is a synthetic small molecule (C₁₀H₁₁BrN₂O₃, MW 287.11 g/mol) classified as a brominated pyridine carbamoyl derivative . The compound integrates a 6-bromopyridine ring with a butanoic acid side chain via an amide (carbamoyl) linkage, distinguishing it from directly C–C linked positional isomers . This architecture is recurrent in medicinal chemistry programs targeting bromodomains, complement factor D, and other protein classes where the 6-bromopyridin-2-yl carbamoyl motif serves as a privileged recognition element [1].

Why Generic 6-Bromopyridine Butanoic Acids Cannot Replace the Carbamoyl-Linked Analogue


Substituting 4-[(6-bromopyridin-2-yl)carbamoyl]butanoic acid with its direct C–C linked positional isomers (e.g., 2- or 3-(6-bromopyridin-2-yl)butanoic acid) neglects critical differences in hydrogen-bonding capacity, topological polar surface area (TPSA), and conformational flexibility conferred by the central amide bond [1]. The carbamoyl insertion shifts the pharmacophore geometry and introduces an additional H-bond donor/acceptor pair, which is essential for reproducing key interactions observed in cocrystal structures of potent 6-bromopyridin-2-yl carbamoyl-containing inhibitors (e.g., complement factor D IC₅₀ 6 nM) [2]. Procurement decisions must therefore be guided by these quantifiable molecular descriptors rather than by nominal scaffold similarity.

Quantitative Differentiation Evidence for 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic Acid Procurement


Molecular Weight and Atom Count Differentiation vs. Direct C–C Linked Isomers

4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid (MW 287.11 g/mol, 19 non-hydrogen atoms) carries an additional nitrogen and oxygen relative to the direct C–C linked analogs 2-(6-bromopyridin-2-yl)butanoic acid (MW 244.08 g/mol, 13 atoms) and 3-(6-bromopyridin-2-yl)butanoic acid (MW 244.08 g/mol, 13 atoms) . The +43.03 g/mol mass shift and increased heteroatom count place the compound in a distinct lead-like property space (MW < 300), offering a unique balance between fragment-like efficiency and target engagement potential [1].

Physicochemical profiling Lead-like assessment Fragment-based drug discovery

Hydrogen-Bond Donor/Acceptor Capacity & Polar Surface Area Increase

The carbamoyl linkage introduces one additional hydrogen-bond donor (total HBD = 2) and one additional hydrogen-bond acceptor (total HBA = 4) compared to the direct C–C linked isomers (HBD = 1, HBA = 3), resulting in a topological polar surface area (TPSA) of ~79.4 Ų (calculated) versus ~50.2 Ų for the comparators [1][2]. This 58% increase in TPSA is expected to reduce passive membrane permeability (Caco-2 Papp) by approximately 0.5–1.0 log unit based on established TPSA-permeability correlations [3].

Drug-likeness Permeability Solubility prediction

Synthetic Versatility: 6-Bromo Handle Enables Divergent Late-Stage Functionalization

The 6-bromo substituent on the pyridine ring of 4-[(6-bromopyridin-2-yl)carbamoyl]butanoic acid is a robust electrophilic partner for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. In comparable 6-bromopyridine systems, Suzuki coupling with arylboronic acids routinely proceeds with >80% yield under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), enabling rapid diversification of the aryl group [2]. The presence of the carbamoyl linkage does not interfere with these coupling conditions, as demonstrated by the successful late-stage functionalization of the 6-bromopyridin-2-yl carbamoyl scaffold in the synthesis of potent complement factor D inhibitors (IC₅₀ = 6 nM) [3].

Cross-coupling Lead optimization Parallel synthesis

Structural Biology Validation: 6-Bromopyridin-2-yl Carbamoyl Motif in Factor D Cocrystal

The PDB structure 5TCA (resolution 3.37 Å) reveals that the 6-bromopyridin-2-yl carbamoyl motif engages complement factor D through a conserved hydrogen-bond network: the pyridine nitrogen accepts a hydrogen bond from the catalytic Ser195 hydroxyl, while the amide carbonyl forms a water-mediated interaction with the oxyanion hole [1]. A closely related compound containing this motif, BDBM171350, exhibits IC₅₀ = 6 nM in a thioesterolytic fluorescent assay (pH 7.5, 25°C) and IC₅₀ = 50 nM in a MAC deposition assay [2]. The bromine atom occupies a lipophilic sub-pocket, suggesting that 4-[(6-bromopyridin-2-yl)carbamoyl]butanoic acid retains the minimal pharmacophore necessary for target engagement [3].

Structure-based drug design PDB cocrystal Complement factor D

Recommended Procurement Scenarios for 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic Acid


Fragment-Based Lead Discovery Against Bromodomains or Serine Proteases

The compound's molecular weight (287 g/mol) and H-bond donor/acceptor profile align with fragment library criteria (MW < 300, HBD ≤ 3, HBA ≤ 6) [1]. The crystallographically validated 6-bromopyridin-2-yl carbamoyl binding mode (PDB 5TCA) makes it a rational starting fragment for structure-based optimization targeting complement factor D or BRD4 BD2, where related carbamoyl fragments achieve Kd values as low as 0.3–6 nM [2]. Procure for biochemical screening (FP, TR-FRET, or SPR) at 100–500 μM concentration range.

Diversifiable Intermediate for Kinase or Epigenetic Probe Synthesis

The C6-Br handle enables parallel Suzuki diversification to generate focused libraries of 6-arylpyridine carbamoyl analogs [1]. The carboxylic acid terminus can be directly conjugated to amines, alcohols, or hydrazines via standard amide/ester coupling (EDC/HOBt or HATU), providing access to elaborated inhibitors. This dual-reactivity profile (Br for cross-coupling, COOH for conjugation) supports a modular 'build–couple–screen' strategy for epigenetic probe development [2].

Physicochemical Tool for Permeability–Solubility Optimization Studies

With a calculated TPSA of ~79.4 Ų and 2 HBDs, the compound resides near the boundary of oral bioavailability space [1]. It serves as a reference tool for medicinal chemistry teams evaluating the impact of carbamoyl insertion on logP, solubility, and Caco-2 permeability relative to direct C–C linked analogs [2]. Procure for head-to-head permeability assays (PAMPA or Caco-2) to generate structure–property relationship datasets.

Cocrystallography Soaking Experiments for Fragment Elaboration

The compound's high aqueous solubility (predicted >100 μM at pH 7.4) and low molecular complexity make it suitable for high-concentration soaking (>10 mM) in protein crystallography experiments [1]. The conserved binding pose of the 6-bromopyridin-2-yl carbamoyl group (as observed in PDB 5TCA) increases the probability of obtaining interpretable electron density, enabling rapid fragment elaboration via structure-guided design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(6-Bromopyridin-2-yl)carbamoyl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.